2-((Diethylamino)methyl)propionic acid methyl ester hydrobromide
Description
2-((Diethylamino)methyl)propionic acid methyl ester hydrobromide is a quaternary ammonium salt with the molecular formula C₉H₂₀NO₂·HBr (MW ≈ 254 g/mol). Structurally, it consists of a propionic acid backbone esterified with a methyl group at the carboxylic acid position. A diethylamino-methyl substituent is attached to the second carbon of the propionate chain, and the compound exists as a hydrobromide salt, enhancing its aqueous solubility .
For example, reductive amination using NaCNBH₃ (as in ) could introduce the diethylamino group, followed by esterification with methanol. The hydrobromide salt is likely formed via acid-base reaction with HBr .
Applications: The diethylamino group and hydrobromide salt suggest utility in pharmaceuticals (e.g., as a solubility-enhancing prodrug form) or as a catalyst in organic synthesis.
Properties
CAS No. |
86343-60-4 |
|---|---|
Molecular Formula |
C9H20BrNO2 |
Molecular Weight |
254.16 g/mol |
IUPAC Name |
methyl 3-(diethylamino)-2-methylpropanoate;hydrobromide |
InChI |
InChI=1S/C9H19NO2.BrH/c1-5-10(6-2)7-8(3)9(11)12-4;/h8H,5-7H2,1-4H3;1H |
InChI Key |
NDVOGSCHOZOWOF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(C)C(=O)OC.Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Diethylamino)methyl)propionic acid methyl ester hydrobromide typically involves the reaction of diethylamine with a suitable propionic acid derivative. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The product is then treated with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and purity. The process may include multiple purification steps, such as recrystallization or chromatography, to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
2-((Diethylamino)methyl)propionic acid methyl ester hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the diethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
2-((Diethylamino)methyl)propionic acid methyl ester hydrobromide is used in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism by which 2-((Diethylamino)methyl)propionic acid methyl ester hydrobromide exerts its effects involves interactions with specific molecular targets. The diethylamino group can interact with various enzymes and receptors, influencing biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Comparative Analysis of Key Properties
Detailed Analysis of Structural and Functional Differences
2-Chloropropionic Acid Methyl Ester ()
- Structural Contrast: The chlorine atom at the second carbon is electron-withdrawing, increasing electrophilicity and reactivity toward nucleophilic substitution. In contrast, the diethylamino group in the target compound is electron-donating and basic.
- Functional Impact : The chlorinated derivative is more reactive in alkylation or hydrolysis reactions, whereas the target compound’s hydrobromide salt improves solubility for biological applications .
2-(Diethylamino)ethyl 3-(p-Methoxyphenyl)-2-phenylpropionate ()
- Structural Contrast: The diethylamino group is part of the ester side chain rather than the propionate backbone. The aromatic rings (phenyl and p-methoxyphenyl) increase lipophilicity.
- Functional Impact : The aromatic structure may enhance binding to biological targets (e.g., enzymes or receptors), whereas the target compound’s simpler structure favors metabolic stability .
Methyl 2-(4-Aminophenyl)propionate ()
- Structural Contrast: The 4-aminophenyl group introduces strong electron-donating effects, contrasting with the tertiary amine in the target compound.
- Functional Impact: The amino group enables hydrogen bonding and pH-dependent solubility, while the target compound’s hydrobromide salt ensures consistent solubility across physiological pH ranges .
Research Findings and Implications
- Synthetic Yields : Compounds with tertiary amines (e.g., ) often achieve moderate yields (50–70%) due to steric hindrance during coupling reactions. The target compound may face similar challenges .
- Safety : Chlorinated esters () require careful handling due to toxicity risks, whereas the hydrobromide salt’s hazards are likely tied to HBr release under decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
